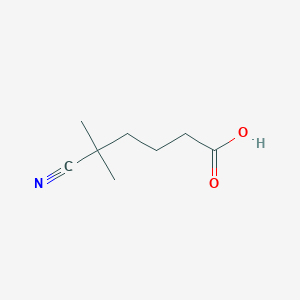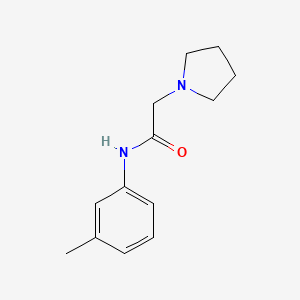
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone, also known as THA, is a small molecule that has been extensively studied for its potential therapeutic applications. THA belongs to the class of acridine derivatives and has been shown to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.
Mecanismo De Acción
The exact mechanism of action of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone is not fully understood. However, it is believed that Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone exerts its effects through multiple pathways. Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are important for neuronal survival and function. Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has also been shown to modulate the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
Biochemical and Physiological Effects:
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake and mitochondrial function in neurons, which are important for energy production. Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone is its low toxicity and high bioavailability. Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has been shown to be well-tolerated in animal studies, with no significant adverse effects. Additionally, Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders.
However, one of the major limitations of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone is its poor solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness. Additionally, Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has been shown to have a short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone. One area of research is the development of novel formulations of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone and to identify its molecular targets.
Another area of research is the evaluation of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone in clinical trials for the treatment of various diseases, including Alzheimer's disease and cancer. Finally, there is a need for further studies to evaluate the safety and toxicity of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone in humans, as well as its potential drug interactions with other medications.
Métodos De Síntesis
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,2,3,4-tetrahydroacridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with azepane to yield Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its neuroprotective effects. Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has been shown to protect neurons from oxidative stress, amyloid-beta toxicity, and glutamate-induced excitotoxicity. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. Additionally, Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has been shown to inhibit the activation of NF-kappaB, a key transcription factor involved in inflammation.
Furthermore, Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has shown potential anti-cancer effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Propiedades
IUPAC Name |
azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(22-13-7-1-2-8-14-22)19-15-9-3-5-11-17(15)21-18-12-6-4-10-16(18)19/h3,5,9,11H,1-2,4,6-8,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNZOJSYUITZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)
![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)

![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)

![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)